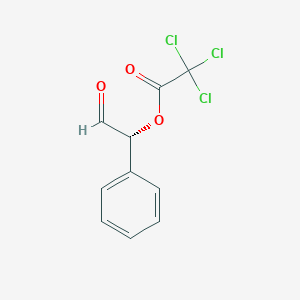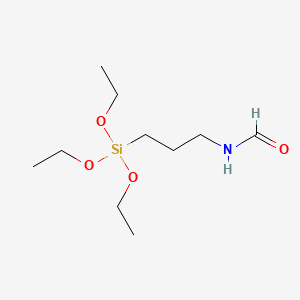
N-(3-(Triethoxysilyl)propyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Triethoxysilyl)propyl)formamide is an organosilicon compound with the molecular formula C10H23NO4Si. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through the reaction of 3-aminopropyltriethoxysilane with formic acid. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
3-aminopropyltriethoxysilane+formic acid→this compound+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Triethoxysilyl)propyl)formamide undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
N-(3-(Triethoxysilyl)propyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Wirkmechanismus
The mechanism of action of N-(3-(Triethoxysilyl)propyl)formamide involves its ability to form strong bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of composite materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
Comparison
N-(3-(Triethoxysilyl)propyl)formamide is unique due to its specific functional groups, which provide distinct reactivity and bonding capabilities. Compared to N-(3-(Trimethoxysilyl)propyl)ethylenediamine, it offers different hydrolysis and condensation properties, making it suitable for specific applications. The presence of the formamide group also imparts unique characteristics that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
76524-94-2 |
|---|---|
Molekularformel |
C10H23NO4Si |
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
N-(3-triethoxysilylpropyl)formamide |
InChI |
InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h10H,4-9H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ZGJZKIWPDBYTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


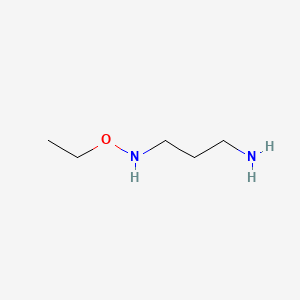
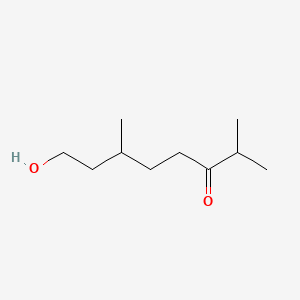
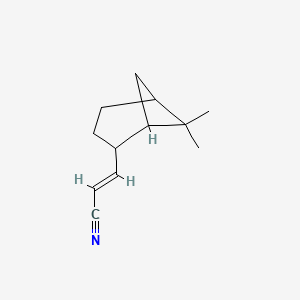
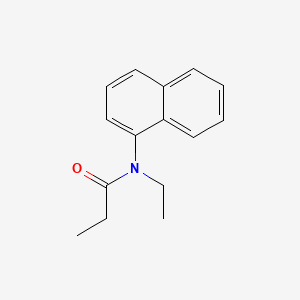
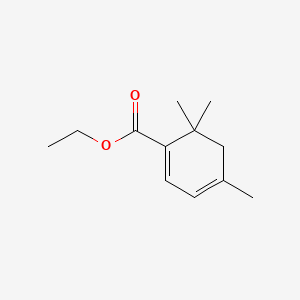
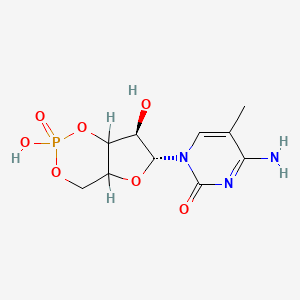
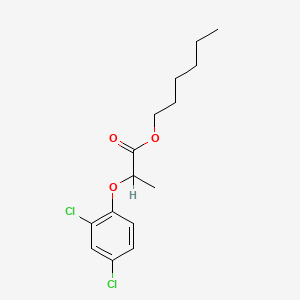
![Coceth-25 [INCI]](/img/structure/B12664055.png)




